molecular formula C7H5Cl2NO4S B2876990 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride CAS No. 23454-12-8

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride

Cat. No. B2876990
CAS RN: 23454-12-8
M. Wt: 270.08
InChI Key: VSMHZEIYUAWJMB-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . This compound has several substituents on the benzene ring, including a chloro group, a methyl group, a nitro group, and a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring with four substituents. According to the IUPAC nomenclature, the locant set for this compound is ‘1,2,4’, which means the chloro, methyl, and nitro groups are located at the 1st, 2nd, and 4th positions of the benzene ring, respectively .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound showed several intermolecular interactions and was stabilized by various forces. Computational models validated the experimental spectral data, highlighting the compound's structural and electronic properties (Murthy et al., 2018).

Analytical Method Development

  • Another research developed a micellar modified spectrophotometric method for determining nitrobenzenes, including the analysis of various compounds in pharmaceuticals and herbicide formulations. This method utilized reduction, diazotisation, and coupling processes, offering a sensitive and lower detection limit compared to non-micellar mediums (Escrig-Tena et al., 1998).

Antimicrobial Activity and Docking Studies

  • Research on 4-chloro-3-nitrobenzene sulfonamide derivatives synthesized from 4-chloro-3-nitrobenzene sulfonyl chloride revealed antimicrobial activity. Docking studies with DNA Gyrase-A showed good binding affinity, indicating potential as novel antimicrobial agents (Kumar et al., 2020).

Environmental Applications

  • A study investigated the degradation of azo dyes in the presence of chloride ions using a cobalt/peroxymonosulfate advanced oxidation process. The research highlighted the dual effect of chloride ions on dye degradation and the formation of chlorinated aromatic compounds, suggesting implications for treating chloride-rich wastewater (Yuan et al., 2011).

Electrospray Mass Spectrometry

  • The development of a three-electrode electrochemical cell coupled to electrospray mass spectrometry enabled the study of anodic oxidation and reduction processes for various organic compounds. This method provided insights into reaction intermediates and products, enhancing the understanding of electrochemical reactions (Lu et al., 1997).

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram. It may cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .

properties

IUPAC Name

5-chloro-2-methyl-4-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMHZEIYUAWJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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